TETRAHYDROFURAN-3-BORONIC ACID

Description

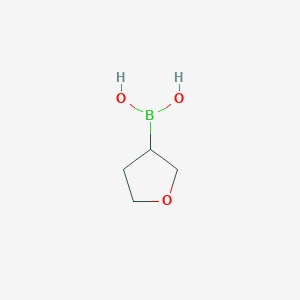

Structure

2D Structure

Propriétés

IUPAC Name |

oxolan-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BO3/c6-5(7)4-1-2-8-3-4/h4,6-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBSKLMCHCHFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCOC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593676 | |

| Record name | Oxolan-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260369-10-6 | |

| Record name | Oxolan-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Applications of Tetrahydrofuran 3 Boronic Acid

Other Metal-Catalyzed Coupling Reactions

Beyond the palladium-catalyzed Suzuki-Miyaura reaction, tetrahydrofuran-3-boronic acid can participate in other important metal-catalyzed transformations, expanding its synthetic utility.

Copper-catalyzed cross-coupling reactions have become a valuable alternative and complement to palladium-catalyzed methods, particularly for the formation of carbon-heteroatom bonds. mdpi.com These reactions often proceed under milder conditions and can exhibit different selectivity profiles.

Copper(II) acetate, often in the presence of a base like pyridine, can mediate the cross-coupling of aryl boronic acids with various heteroatom nucleophiles. organic-chemistry.org For instance, the coupling of aryl boronic acids with thiols to form aryl alkyl sulfides has been successfully demonstrated. organic-chemistry.org This method is notable for its tolerance of sensitive functional groups and its ability to proceed without strong bases, which is advantageous for substrates prone to epimerization. organic-chemistry.org The mechanism is believed to involve a transmetalation from boron to copper. mdpi.com

Chelation-assisted copper-catalyzed C-N cross-coupling of aryl boronic acids has also been developed, allowing for the formation of amides at room temperature. researchgate.net The directing group on the amine component facilitates the regioselective coupling. Given the precedent for the participation of various aryl boronic acids in these copper-catalyzed reactions, it is plausible that this compound could be a suitable substrate for forming C-S and C-N bonds under similar conditions.

Table 2: Potential Copper-Catalyzed Reactions with this compound (Hypothetical Examples)

| Reagent | Product | Catalyst System |

| Ethanethiol | 3-(Ethylthio)tetrahydrofuran | Cu(OAc)₂ / Pyridine |

| Picolinamide | N-(Tetrahydrofuran-3-yl)picolinamide | Cu(I) salt / Ligand / Base |

This table illustrates potential applications based on established copper-catalyzed cross-coupling methodologies.

Rhodium catalysts have proven to be highly effective in promoting the conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds. wiley-vch.de This reaction provides a powerful method for the formation of carbon-carbon bonds and the synthesis of functionalized ketones and esters.

The catalytic cycle is thought to involve a rhodium(I) species. The transmetalation of the organic group from the boronic acid to the rhodium center is a key step, which is often proposed to proceed through a hydroxy-rhodium intermediate. wiley-vch.de The resulting aryl- or alkyl-rhodium species then undergoes insertion into the activated alkene, followed by hydrolysis to release the product and regenerate the active catalyst. wiley-vch.de

Rhodium-catalyzed tandem reactions, where the initial conjugate addition is followed by an intramolecular cyclization, have also been developed, allowing for the rapid construction of complex cyclic structures. organic-chemistry.org For example, a stereoselective sequence of a Rh(I)-catalyzed conjugate addition of boronic acids to enones followed by a Michael cyclization can lead to highly substituted indanes. organic-chemistry.org The participation of this compound in such rhodium-catalyzed conjugate additions would provide a direct route to β-tetrahydrofuranyl substituted carbonyl compounds, which could be valuable intermediates in organic synthesis.

Palladium- and Nickel-Catalyzed Reactions

Palladium and nickel catalysts are pivotal in cross-coupling reactions, and this compound serves as a competent coupling partner. These reactions facilitate the formation of C-C bonds, linking the tetrahydrofuran (B95107) core to various organic fragments.

In palladium-catalyzed cross-coupling reactions, aryl stibines have been shown to react with aryl boronic acids to produce biaryls with high selectivity. polyu.edu.hkresearchgate.netnih.gov While this example doesn't directly use this compound, it establishes a precedent for the reactivity of boronic acids in such transformations. The general mechanism involves the formation of an arylated stibine, which then undergoes a palladium-catalyzed reaction with an aryl boronic acid. polyu.edu.hkresearchgate.netnih.gov This methodology is compatible with a diverse range of functional groups. nih.gov

Nickel-catalyzed reactions also offer a powerful means of forming C-Sb bonds through the cross-coupling of halostibines with boronic acids. nih.gov These reactions exhibit a broad substrate scope and tolerate various functional groups, including aldehydes, ketones, and haloarenes. nih.gov The resulting organostibines can then participate in further palladium-catalyzed cross-coupling reactions. nih.gov The choice of catalyst is crucial, with salts of nickel, palladium, and copper showing varying degrees of efficiency. polyu.edu.hk

The following table summarizes representative conditions for these types of cross-coupling reactions, illustrating the general parameters employed.

| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| PdCl2 (5 mol%), dppf (10 mol%) | Stibine, Aryl boronic acid | THF | 80-100 | Good to Excellent | polyu.edu.hk |

| Ni(OAc)2 | Chlorostibine, Organoboronic acid | - | - | Moderate to Good | polyu.edu.hk |

Heck-Type Couplings

The Heck reaction, a cornerstone of C-C bond formation, traditionally involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. libretexts.orgorganic-chemistry.org More recent protocols have expanded the scope to include arylboronic acids as coupling partners with olefins. nih.gov This variation offers a phosphine- and base-free method under mild conditions. nih.gov

In a typical Heck-type reaction involving an arylboronic acid, a palladium(II) catalyst, such as Pd(OAc)₂, facilitates the coupling. nih.gov The reaction conditions are optimized by screening various solvents and bases to maximize the yield of the desired substituted alkene. nih.gov For instance, the coupling of phenylboronic acid and styrene (B11656) has been optimized using K₂CO₃ as the base in DMF, resulting in a high yield of trans-stilbene. nih.gov This procedure is tolerant of various functional groups on both the olefin and the arylboronic acid. nih.gov

While direct examples using this compound in Heck-type couplings are not prevalent in the provided search results, the established reactivity of other aryl and vinyl boronic acids suggests its potential applicability. nih.gov The reaction mechanism is believed to proceed through the formation of a phenyl-Pd species via transmetalation, followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.orgnih.gov

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)2 (5 mol%) | K2CO3 (2 equiv) | DMF | 25 | 12 | 84 | nih.gov |

Catalysis and Reagent Applications in Organic Synthesis

Beyond its role as a substrate in cross-coupling reactions, this compound and its derivatives can also function as catalysts or reagents to facilitate other important organic transformations.

Asymmetric Synthesis

Boronic acids and their esters are valuable reagents in asymmetric synthesis, enabling the creation of chiral molecules with high stereocontrol. acs.org (α-Haloalkyl)boronic esters, for example, can achieve diastereomeric ratios exceeding 1000:1 in certain reactions. acs.org This chemistry allows for the sequential installation of multiple stereocenters. acs.org

In the realm of asymmetric catalysis, rhodium complexes paired with chiral ligands like BINAP have been successfully used for the 1,4-addition of organoboronic acids to electron-deficient olefins. thieme-connect.com These reactions often proceed with high enantioselectivity, exceeding 95% ee for a broad range of substrates including α,β-unsaturated ketones and esters. thieme-connect.com The catalytic cycle is thought to involve the enantioselective addition of an aryl- or alkenyl-rhodium intermediate to the C-C double bond. thieme-connect.com

Furthermore, rhodium carbenoids derived from aryldiazoacetates have demonstrated effectiveness in catalytic asymmetric C-H activation of alkanes and tetrahydrofuran itself through a C-H insertion mechanism. acs.org This highlights the potential for creating chiral centers directly on the tetrahydrofuran ring. acs.org

Amide Bond Formation

Boronic acids have emerged as effective catalysts for the direct formation of amide bonds from carboxylic acids and amines, a fundamental transformation in organic and medicinal chemistry. rsc.orgscispace.comresearchgate.net This method serves as a more environmentally friendly alternative to traditional coupling agents, with water being the only byproduct. rsc.org

The catalytic activity of boronic acids in amidation is well-documented, with reactions typically carried out at reflux temperatures in solvents like toluene (B28343) or fluorobenzene, often in the presence of molecular sieves to remove water. rsc.org The mechanism is complex due to multiple coexisting equilibria in the reaction mixture. nih.gov It is proposed that the boronic acid activates the carboxylic acid, facilitating nucleophilic attack by the amine. researchgate.net The structure of the boronic acid catalyst can be tuned to enhance its activity, with electron-deficient aromatic boronic acids showing high efficacy. researchgate.net

While specific studies detailing this compound as a catalyst for this transformation were not found, the general principles of boronic acid catalysis in amidation suggest its potential utility. rsc.orgscispace.comresearchgate.netresearchgate.net

Aldol (B89426) Reactions and Enolate Chemistry

Boron enolates are key intermediates in stereoselective aldol reactions, which are powerful methods for constructing C-C bonds and creating new stereocenters. researchgate.netyoutube.com The geometry of the boron enolate often dictates the stereochemical outcome of the aldol product. researchgate.net

The formation of boron enolates can be achieved by reacting a ketone with a dialkylboryl triflate or a chlorodialkylborane in the presence of a tertiary amine. researchgate.netyoutube.com This "soft enolization" process is highly diastereoselective. youtube.com The resulting boron enolate, which is both a nucleophile and a Lewis acid, can then react with an aldehyde through a highly organized, six-membered ring transition state, often described by the Zimmerman-Traxler model. researchgate.netyoutube.com This leads to the formation of β-hydroxy carbonyl compounds with excellent stereocontrol. researchgate.net

A tetrahedral phenylboronate (B1261982) salt has also been described as a mild, non-nucleophilic base capable of catalyzing the aldol reaction while minimizing undesired elimination byproducts. researchgate.net Although direct application of this compound in this context is not explicitly detailed, the principles of enolate formation and boron-mediated aldol reactions provide a framework for its potential involvement as a precursor to catalytically active species or as a modifier of enolate reactivity. bham.ac.uklibretexts.org

Functionalization Strategies Involving the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring itself is a versatile scaffold that can be functionalized through various chemical strategies. While the boronic acid group is often the primary site of reaction, transformations involving the THF moiety can lead to novel and complex molecular architectures.

One approach to functionalization is through C-H activation. For instance, rhodium-catalyzed C-H insertion reactions using aryldiazoacetates can introduce new functional groups at the α-position of the THF ring with high enantioselectivity. acs.org A metal-free, photocatalytic method has also been developed for the site-selective α-C–H functionalization of THF, enabling C-S and C-C cross-couplings. rsc.org

The synthesis of substituted tetrahydrofurans can also be achieved via palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl or vinyl bromides. nih.gov This method allows for the stereoselective formation of the tetrahydrofuran ring with concomitant creation of a new C-C bond. nih.gov

Furthermore, the boronic ester moiety itself can be transformed into a variety of other functional groups with high stereospecificity. rsc.org For example, enantioenriched boronic esters can be oxidized to alcohols with complete retention of configuration. rsc.org Other transformations can lead to the formation of new C-N, C-X (halide), or C-H bonds at the stereogenic center where the boron was located, often with inversion of configuration. rsc.org These methods provide powerful tools for elaborating the structure of molecules derived from this compound.

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate |

| Potassium carbonate |

| N,N-Dimethylformamide |

| Phenylboronic acid |

| Styrene |

| trans-Stilbene |

| Palladium(II) chloride |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |

| Tetrahydrofuran |

| Nickel(II) acetate |

| (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |

| Dialkylboryl triflate |

| Chlorodialkylborane |

| Triethylamine |

| Toluene |

| Fluorobenzene |

Site-Selective C-H Functionalization of Tetrahydrofuran

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. In the context of the tetrahydrofuran (THF) ring, achieving site-selectivity can be challenging due to the presence of multiple, chemically similar C-H bonds. However, the strategic placement of a directing group can overcome this hurdle, enabling precise modification of the heterocycle.

While direct experimental studies on the use of a boronic acid group at the 3-position of THF as a directing group for intramolecular C-H functionalization are not extensively documented, the principles of directed C-H activation provide a strong basis for its potential. Boronic acids and their derivatives have been shown to act as directing groups in various C-H functionalization reactions, typically involving transition metal catalysis. For instance, palladium-catalyzed C-H activation has been successfully applied to aliphatic acids, where a weakly coordinating group can direct the functionalization of specific C-H bonds. nih.gov In these cases, the directing group coordinates to the metal center, bringing it into proximity with a targeted C-H bond, thereby facilitating its cleavage and subsequent functionalization.

In the case of this compound, the boronic acid moiety, or a derivative thereof, could potentially direct the functionalization of adjacent C-H bonds on the THF ring. The Lewis acidic nature of the boron atom could facilitate coordination with a transition metal catalyst. The geometric constraints of the five-membered ring would then position the catalyst to selectively activate C-H bonds at the C2, C4, or C5 positions. The regiochemical outcome would likely be influenced by the specific catalyst system, ligands, and reaction conditions employed.

For example, photocatalytic methods have been developed for the site-selective α-C–H functionalization of unsubstituted tetrahydrofuran, demonstrating the feasibility of activating these bonds. nih.govrsc.org Furthermore, various directing groups have been utilized to achieve site-selective C-H functionalization in a range of complex molecules, highlighting the versatility of this strategy. rsc.orgacs.org By drawing parallels from these established methodologies, it is conceivable that this compound could serve as a valuable substrate for developing novel site-selective C-H functionalization reactions, leading to the synthesis of highly substituted and functionalized tetrahydrofuran derivatives.

Table 1: Potential C-H Functionalization Reactions Directed by a 3-Boronic Acid Group on a Tetrahydrofuran Ring

| Reaction Type | Potential Coupling Partner | Catalyst System | Potential Product |

| Arylation | Aryl halides, Arylboronic acids | Palladium, Rhodium, Iridium | 3-Borono-2-aryltetrahydrofuran |

| Alkylation | Alkenes, Alkyl halides | Rhodium, Ruthenium | 3-Borono-2-alkyltetrahydrofuran |

| Carbonylation | Carbon monoxide | Palladium, Rhodium | This compound-2-carboxylic acid |

| Amination | Amines, Azides | Copper, Palladium | 3-Borono-2-aminotetrahydrofuran |

Boronic Acid-Derived Supramolecules and Functional Materials

Boronic acids are well-established building blocks in supramolecular chemistry and materials science due to their ability to form reversible covalent bonds with diols, as well as engage in various non-covalent interactions. rsc.orgnih.govmsu.edu The self-assembly of boronic acids can lead to the formation of a wide range of ordered structures, including dimers, oligomers, polymers, and extended networks. researchgate.netacs.orgresearchgate.net

This compound, as a bifunctional molecule, offers unique opportunities for the design of novel supramolecules and functional materials. The boronic acid group can participate in hydrogen bonding and condensation reactions, while the tetrahydrofuran ring provides a flexible, non-planar scaffold with a polar ether linkage.

The crystal structure of a biphenylboronic acid co-crystallized with tetrahydrofuran as a solvent molecule reveals the nature of the interactions, where the hydroxyl groups of the boronic acid form hydrogen bonds with the oxygen atom of the THF molecule. nih.gov This demonstrates the potential for the ether oxygen of the tetrahydrofuran ring in this compound to act as a hydrogen bond acceptor in supramolecular assemblies.

Furthermore, boronic acid-functionalized heterocycles have been utilized in the construction of complex supramolecular systems and functional materials. researchgate.netaablocks.comnih.gov The incorporation of the tetrahydrofuran moiety could influence the solubility, polarity, and conformational properties of the resulting assemblies. For instance, the self-assembly of this compound could lead to the formation of hydrogen-bonded networks or, through condensation reactions, boroxine (B1236090) cages with entrapped solvent molecules.

The development of functional materials from aliphatic boronic acids is an area of growing interest. The ability of boronic acids to interact with saccharides has been exploited in the development of sensors. By incorporating this compound into polymers or onto surfaces, it may be possible to create new materials with specific recognition properties.

Table 2: Potential Supramolecular Assemblies and Functional Materials from this compound

| Assembly/Material Type | Driving Force(s) | Potential Application(s) |

| Hydrogen-bonded networks | Hydrogen bonding (O-H···O) | Crystal engineering, host-guest chemistry |

| Boroxine cages | Reversible boronic acid condensation | Gas storage, molecular encapsulation |

| Supramolecular polymers | Dative bonding, diol condensation | Self-healing materials, drug delivery |

| Functionalized surfaces | Covalent attachment via boronic acid | Sensors, separation materials |

Medicinal and Biological Research Frontiers

Tetrahydrofuran-3-Boronic Acid as a Pharmaceutical Intermediate

Boronic acids and their derivatives are crucial building blocks in medicinal chemistry and have been instrumental in the development of novel therapeutic agents. researchgate.netresearchgate.net The incorporation of a boronic acid group into a drug's structure can enhance its bioavailability and pharmacokinetic profile. researchgate.net Boronic acids serve as versatile intermediates in organic synthesis, notably in cross-coupling reactions, which are fundamental to constructing complex molecular architectures. frontiersin.org While specific examples detailing the use of this compound as a direct intermediate in publicly documented drug synthesis pathways are not prevalent in the reviewed literature, its structural motifs are relevant. The tetrahydrofuran (B95107) ring is a common feature in many biologically active molecules, and the boronic acid group provides a reactive handle for creating a diverse range of derivatives. The development of boronic acid-based drugs often involves the synthesis of numerous analogues to optimize activity and selectivity, a process where intermediates like this compound could theoretically play a role. nih.gov

Design and Synthesis of Boronic Acid-Containing Therapeutic Agents

The design of therapeutic agents incorporating boronic acid has become a significant field of study, spurred by the clinical success of drugs like bortezomib (B1684674). rsc.orgresearchgate.net The unique ability of the boronic acid group to interact with biological targets, often through the formation of reversible covalent bonds, underpins its utility in drug design. researchgate.netresearchgate.net

The boronic acid functional group is a potent inhibitor of various enzymes, particularly serine proteases. researchgate.netnih.govbenthamdirect.com The boron atom in a boronic acid is electron-deficient and can readily accept a pair of electrons from a nucleophilic residue, such as the hydroxyl group of a serine or threonine in an enzyme's active site. researchgate.netnih.gov This interaction forms a stable, tetrahedral boronate adduct, which mimics the transition state of the natural enzymatic reaction. researchgate.netnews-medical.netmdpi.com This mechanism effectively blocks the enzyme's catalytic activity. mdpi.com The strength and reversibility of this covalent bond are key to the high affinity and specificity of many boronic acid-based inhibitors. mdpi.com This inhibitory mechanism has been successfully applied to a range of enzymes, including proteasomes, β-lactamases, and hepatitis C virus (HCV) NS3 protease. researchgate.netnih.govingentaconnect.com

Table 1: Examples of Boronic Acid-Based Enzyme Inhibitors

| Inhibitor Class/Example | Target Enzyme | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Bortezomib | 26S Proteasome | Forms a stable complex with the N-terminal threonine hydroxyl group in the active site. | nih.govnih.gov |

| Vaborbactam (B611620) | β-Lactamases (SBLs) | Mimics the tetrahedral transition state of β-lactam hydrolysis, forming a reversible covalent bond with the catalytic serine. | nih.govwjpsonline.com |

| Talabostat (PT-100) | Dipeptidyl Peptidases (DPP), Fibroblast Activation Protein-alpha (FAP) | Inhibits enzyme activity, leading to an enhanced immune response. | nih.gov |

| SM23 | Pseudomonas-derived cephalosporinase-3 (PDC-3) | Acts as a transition state analog inhibitor of the class C β-lactamase. | frontiersin.org |

The field of oncology has been significantly impacted by boronic acid-containing drugs. rsc.orgnih.gov The primary example is Bortezomib, the first proteasome inhibitor approved for treating multiple myeloma and mantle cell lymphoma. rsc.orgnih.gov By inhibiting the proteasome, Bortezomib disrupts protein degradation pathways, which leads to cell cycle arrest and apoptosis in cancer cells. nih.gov Following this success, a second-generation proteasome inhibitor, Ixazomib, also received approval for treating multiple myeloma. nih.govnih.gov

Research has expanded beyond proteasome inhibition. Boronic acids are being explored as:

Prodrugs: Boronic acid moieties can be used as triggers in prodrugs designed to release an active anticancer agent specifically within the tumor microenvironment, which often has high levels of reactive oxygen species (ROS) like hydrogen peroxide. researchgate.nettandfonline.combohrium.com The boronic acid is cleaved by ROS, releasing the cytotoxic drug. tandfonline.com

Targeting Other Pathways: Boronic acid derivatives are being investigated as inhibitors of other cancer-related targets, such as histone deacetylases (HDACs) and as agents that can overcome drug resistance. nih.govbenthamdirect.com Phenylboronic acid (PBA) has been shown to selectively inhibit the migration and reduce the viability of cancer cells compared to non-cancerous cells. nih.gov

The rise of antimicrobial resistance has spurred the search for new classes of antibiotics, and boronic acids have emerged as a promising area of research. researchgate.netnews-medical.net A key strategy involves the inhibition of β-lactamases, which are enzymes produced by bacteria to inactivate β-lactam antibiotics like penicillins. frontiersin.org Boronic acids act as transition-state analog inhibitors of these enzymes, restoring the efficacy of co-administered antibiotics. mdpi.comfrontiersin.org Vaborbactam, a cyclic boronic acid, is a clinically approved β-lactamase inhibitor used in combination with antibiotics to treat serious infections. nih.gov

In antifungal research, Tavaborole, a benzoxaborole compound, is an FDA-approved drug for treating onychomycosis. wjpsonline.comnih.gov It functions by inhibiting a fungal enzyme called leucyl-tRNA synthetase (LeuRS), which is essential for protein synthesis, thereby halting fungal growth. wjpsonline.comnih.gov The versatility of the boronic acid scaffold has led to the evaluation of various derivatives against a range of bacterial and fungal pathogens. frontiersin.orgresearchgate.netnih.gov

Boronic acids are being actively investigated as antiviral agents due to their ability to form covalent or strong hydrogen bonds with viral targets. nih.govtandfonline.comresearchgate.net This strong interaction can be advantageous for combating drug-resistant viral strains. wjpsonline.comnih.gov Research has focused on several viral targets:

Viral Proteases: Many viruses rely on proteases for their replication. Boronic acid derivatives have been designed to inhibit the proteases of viruses such as HIV and flaviviruses (which include dengue and Zika viruses). nih.govacs.org For example, replacing a carboxamide group with a boronic acid in certain inhibitor scaffolds has been shown to increase affinity for flaviviral proteases by a factor of 1000. acs.org

Viral Entry: The unique glycan-binding ability of boronic acids can be used to block the attachment of viruses to host cell membranes, a critical first step in infection. wjpsonline.comnih.gov Boronic acid-modified compounds have shown efficacy against Influenza A virus by inhibiting viral neuraminidase and preventing the entry of the viral ribonucleoprotein (RNP) into the host cell nucleus. nih.gov

Boronic Acids in Diagnostic and Sensing Applications

The ability of boronic acids to reversibly bind with molecules containing 1,2- or 1,3-diols is the foundation for their widespread use in diagnostics and biosensing. mdpi.comnih.govrsc.org This interaction is particularly useful for detecting saccharides (sugars), glycoproteins, and other important biological molecules. mdpi.comnih.govnih.gov

When a boronic acid binds to a diol, it forms a cyclic boronate ester, which can alter the physical and chemical properties of the sensor molecule. nih.govrsc.org This change can be designed to produce a detectable signal, such as a change in fluorescence or an electrochemical response. mdpi.comrsc.org

Table 2: Applications of Boronic Acid-Based Sensors

| Sensor Type | Principle of Operation | Target Analyte(s) | Reference(s) |

|---|---|---|---|

| Fluorescent Sensors | Binding to diols causes a change in fluorescence intensity or emission wavelength of an attached fluorophore. | Saccharides (glucose, fructose), glycoproteins, bacteria, tumor cells. | mdpi.comnih.govrsc.org |

| Electrochemical Biosensors | Diol binding event leads to a change in an electrochemical signal (e.g., redox potential). | Saccharides, dopamine, glycoproteins. | mdpi.comnih.govresearchgate.net |

| Colorimetric Sensors | Binding of saccharides to boronic acid-containing thin films combined with anionic dyes results in a visible color change. | Saccharides. | nih.govbath.ac.uk |

| Affinity Chromatography | Boronic acid-modified materials are used as a stationary phase to capture and separate cis-diol-containing molecules. | Glycoproteins, ribonucleic acids. | mdpi.com |

These sensing platforms are being developed for a variety of applications, from monitoring blood glucose levels in diabetic patients to detecting cancer biomarkers and labeling pathogenic bacteria for identification. mdpi.comnih.govnih.gov

Boronic Acid-Functionalized Systems for Drug Delivery

Boronic acids (BAs), including functional moieties like phenylboronic acid (PBA), have garnered significant interest in the design of advanced drug delivery systems (DDS). acs.orgmdpi.com Their unique chemical properties enable the creation of "smart" systems that can release therapeutic agents in response to specific biological triggers. mdpi.comresearchgate.net This responsiveness stems from the ability of the boronic acid group to form reversible covalent bonds (boronate esters) with molecules containing cis-diol groups, such as saccharides and glycoproteins found on cell surfaces. acs.orgacs.org

Boronic acid-functionalized materials can act as both targeting ligands and stimuli-responsive carriers. acs.orgnih.gov As targeting ligands, they can bind to overexpressed sialic acid residues on the surface of cancer cells, facilitating targeted drug delivery. acs.orgacs.org As responsive systems, the boronate ester linkages can be designed to dissociate under specific conditions characteristic of disease microenvironments, such as low pH, or in the presence of certain biological molecules like glucose, reactive oxygen species (ROS), or adenosine (B11128) triphosphate (ATP). acs.orgnih.govnih.gov This triggered disassembly allows for precise, on-demand release of the encapsulated drug payload, enhancing therapeutic efficacy. mdpi.commdpi.com

Researchers have incorporated boronic acid moieties into a diverse array of nanomaterials, including nanoparticles, micelles, and hydrogels, to transport various therapeutic agents. acs.orgacs.org

Detailed Research Findings:

The versatility of boronic acid-based platforms is demonstrated by their ability to encapsulate a wide range of therapeutic molecules, from small-molecule drugs to larger biologics like insulin (B600854). The drug is often loaded into the nanocarrier via interactions with the boronic acid group or physically encapsulated within the nanoparticle matrix. The efficiency of this process and the subsequent release profile are critical parameters in evaluating the potential of these systems.

One strategy involves fabricating nanoparticles through the complexation of polymers containing boronic acids with diol-containing polymers like dextran. rsc.org In one such study, insulin was encapsulated into nanoparticles formed from poly(3-methacrylamido phenylboronic acid) and dextran. rsc.org The resulting nanoparticles demonstrated a high loading capacity for insulin, reaching up to 22%. rsc.org The release of the encapsulated insulin was found to be dependent on the glucose concentration in the surrounding medium, showcasing the system's potential for glucose-responsive insulin delivery. rsc.orgrsc.org

Another approach utilizes phenylboronic acid-functionalized nanoparticles (PBA-NPs) to deliver hydrophobic, polyphenolic drugs like emodin. nih.gov In this research, stable PBA-NPs were fabricated and successfully encapsulated emodin, likely through the interaction between the boronic acid and the diol groups of the drug. nih.gov The system's pH-responsiveness was demonstrated by the accelerated drug release at a lower pH (5.0) compared to physiological pH (7.4), which is attributed to the acid-labile nature of the boronate linkage. nih.gov

More complex systems have been developed for delivering conventional chemotherapy drugs. For instance, a pH-responsive system was designed to deliver Paclitaxel (PTX). mdpi.com This system used nanoparticles self-assembled from hydrophobic polyesters with pendent phenylboronic acid groups and hydrophilic PEGs terminated with dopamine. mdpi.com These nanoparticles showed excellent drug encapsulation efficiency and triggered drug release in acidic environments, which could enhance drug accumulation in acidic tumor microenvironments. mdpi.com

The table below summarizes key findings from studies on various boronic acid-functionalized drug delivery systems, detailing the carrier, the encapsulated drug, and performance metrics such as drug loading and encapsulation efficiency.

| Drug Carrier System | Therapeutic Agent | Drug Loading Content (DLC%) | Encapsulation Efficiency (EE%) | Release Stimulus | Reference |

|---|---|---|---|---|---|

| Poly(3-methacrylamido phenylboronic acid)/Dextran Nanoparticles | Insulin | Up to 22% (loading capacity) | Not Reported | Glucose | rsc.org |

| Phenylboronic Acid-Functionalized Nanoparticles (PBA-NPs) | Emodin | 2.1% | 78% | Acidic pH (5.0) | nih.gov |

| Phenylboronic Acid/Ester-Based Nanoparticles (PTX/PBA NPs) | Paclitaxel (PTX) | Not Reported | Excellent | Acidic pH | mdpi.com |

| POSS-PEG Conjugate Nanoparticles | Bortezomib (BTZ) | Not Reported | Not Reported | ATP, Acidic pH, Nucleophilic Reagents | nih.gov |

These findings highlight the significant potential of boronic acid-functionalized systems as adaptable and intelligent platforms for targeted drug delivery. nih.govnih.gov The ability to tailor their responsiveness to various biological cues opens up new avenues for developing more effective treatments for a range of diseases, including cancer and diabetes. acs.orgnih.gov

Theoretical and Mechanistic Investigations

Computational Chemistry Studies of Tetrahydrofuran-3-Boronic Acid

Computational chemistry serves as an essential tool for investigating the properties of boronic acids at a molecular level. Through sophisticated calculations, researchers can model geometric parameters, electronic structures, and reaction energetics, providing insights that complement experimental findings.

Density Functional Theory (DFT) has become a dominant method for the quantum mechanical simulation of molecules and periodic systems. core.ac.uk For boronic acids like this compound, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). core.ac.ukscience.gov The energy difference between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. nih.gov

Functionals such as B3LYP are commonly used in these calculations to accurately model the electronic structure. nih.govbiorxiv.org These studies can predict key structural parameters and thermodynamic data, offering a deep understanding of the molecule's intrinsic properties. nih.govnih.gov

| Parameter | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability; a larger gap suggests higher stability. |

| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule. |

| B-C Bond Length | 1.56 Å | The distance between the boron atom and the adjacent carbon atom of the tetrahydrofuran (B95107) ring. |

| O-B-O Angle | 118.5° | The angle formed by the two hydroxyl groups attached to the boron atom. |

Ab initio molecular orbital theories are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. dtic.milsemanticscholar.org These methods solve the Schrödinger equation to describe the behavior of electrons in a molecule, providing a detailed picture of the electronic wave function and molecular orbitals. dtic.mil

For a molecule such as this compound, ab initio calculations, including Hartree-Fock (HF) theory and post-Hartree-Fock methods like Møller-Plesset (MP) perturbation theory, can be used to rigorously calculate its electronic structure and total energy. dtic.mil These calculations are fundamental in constructing molecular orbital diagrams, which illustrate how atomic orbitals combine to form bonding and antibonding molecular orbitals, dictating the molecule's stability and reactivity. wayne.eduyoutube.com

Reaction Mechanism Elucidation for this compound Chemistry

Understanding the reaction mechanisms involving this compound is crucial for its application in synthesis. Elucidating these pathways allows for the optimization of reaction conditions and the prediction of product outcomes.

The hydroboration-oxidation reaction is a fundamental process for converting alkenes into alcohols with anti-Markovnikov regioselectivity. wikipedia.orgbyjus.com This two-step process is central to the synthesis of many organoboranes. byjus.com The first step, hydroboration, involves the addition of borane (B79455) (BH₃) across the double bond of an alkene. wikipedia.orgchemistrysteps.com Tetrahydrofuran (THF) is a commonly used solvent for this step, as it forms a stable complex with borane, preventing its dimerization into diborane (B8814927) and making it easier to handle. chemistrysteps.comchemistrytalk.org

The mechanism is a concerted, syn-addition, where the boron and a hydrogen atom add to the same face of the double bond. wikipedia.orgchemistrytalk.org The boron atom adds to the less substituted carbon of the alkene. byjus.com This step is repeated until all three B-H bonds have reacted, forming a trialkylborane. chemistrysteps.com In the subsequent oxidation step, typically using hydrogen peroxide and a base, the boron-carbon bonds are replaced with oxygen-carbon bonds, yielding the alcohol. wikipedia.orgchemistrysteps.com

Boronic acids are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. rsc.org A critical step in the catalytic cycle is transmetalation, where the organic group from the boron atom is transferred to the palladium center. rsc.orgnih.gov The exact mechanism of transmetalation has been the subject of extensive study. chembites.org

The presence of a base is crucial for the reaction to proceed efficiently. chembites.org Two primary pathways are generally considered:

Boronate Pathway: The base (e.g., hydroxide) attacks the Lewis acidic boron atom of the boronic acid to form a more nucleophilic "ate" complex (a boronate). This activated species then transfers its organic group to the palladium(II) halide complex. chembites.org

Oxo-Palladium Pathway: The base first reacts with the palladium(II) halide complex to form a palladium(II) hydroxide (B78521) complex. This complex then reacts with the neutral boronic acid, facilitating the transfer of the organic group. nih.govchembites.org

Computational studies, often using DFT, have been instrumental in comparing the energetics of these competing pathways to determine the most likely mechanism under specific reaction conditions. nih.gov

| Pathway | Key Intermediate (Boron) | Key Intermediate (Palladium) | Description |

|---|---|---|---|

| Boronate Pathway | [R-B(OH)₃]⁻ (Boronate) | L₂Pd(Ar)X | Base activates the boronic acid, forming a highly nucleophilic boronate which then reacts with the palladium halide complex. chembites.org |

| Oxo-Palladium Pathway | R-B(OH)₂ (Neutral Boronic Acid) | L₂Pd(Ar)OH | Base activates the palladium catalyst, forming a palladium hydroxide complex that readily exchanges ligands with the neutral boronic acid. nih.govchembites.org |

The boron atom in boronic acids is electron-deficient and acts as a Lewis acid, capable of accepting a pair of electrons from a Lewis base, such as a hydroxide ion. nih.gov This interaction is not a simple Brønsted-Lowry proton donation but rather the formation of a tetrahedral boronate species. nih.gov The equilibrium constant for this reaction is expressed as a pKa value.

The pKa of a boronic acid is highly dependent on the solvent system. For instance, studies on the dissociation constants of acids in THF-water mixtures show significant variation in pKa values as the composition of the solvent changes. rsc.org The pKa can be determined experimentally using techniques like potentiometric or spectrophotometric titration. ku.edu Understanding the pKa is vital as it governs the concentration of the reactive boronate species in base-catalyzed reactions like the Suzuki-Miyaura coupling.

| THF Content (% w/w) | pKa of Boric Acid |

|---|---|

| 0 | 9.24 |

| 10 | 9.50 |

| 30 | 10.08 |

| 50 | 10.82 |

| 70 | 11.91 |

Data adapted from a study on dissociation constants in THF-water mixtures, demonstrating the trend of increasing pKa with higher THF concentration. rsc.org

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes

The efficient and stereoselective synthesis of tetrahydrofuran-3-boronic acid and its derivatives is fundamental to unlocking their full potential. While standard methods for creating C-B bonds are established, future research is focused on developing more atom-economical, scalable, and environmentally benign pathways.

One promising avenue is the advancement of boronic ester cycloetherification . A recently conceptualized approach involves an iterative Matteson homologation to construct a carbon chain pre-functionalized with a boronic ester. rsc.org Subsequent deprotection and intramolecular cyclization would then form the substituted tetrahydrofuran (B95107) ring. rsc.org This method offers high diastereoselectivity, allowing for precise control over the stereochemistry of the final product, which is crucial for applications in medicine and catalysis. rsc.org

Another area of exploration involves the direct C-H borylation of tetrahydrofuran. While challenging, this would represent the most direct route. Innovations in transition-metal catalysis, particularly with iridium or rhodium complexes, are pushing the boundaries of C-H activation and could one day enable the direct installation of a boronic acid group onto a pre-formed THF ring.

Furthermore, refining existing methods, such as those starting from precursors like (S)-(+)-3-hydroxytrahydrofuran or employing Grignard reagents with borate (B1201080) esters, remains a key objective. researchgate.net The development of novel protecting groups for boronic acids that are stable yet easily cleaved could also streamline multi-step syntheses. researchgate.net The availability of precursors like this compound pinacol (B44631) ester from chemical suppliers indicates that viable, though perhaps proprietary, synthetic routes exist, paving the way for broader research accessibility. jwpharmlab.com

Table 1: Comparison of Potential Synthetic Strategies

| Method | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Boronic Ester Cycloetherification | Iterative chain elongation (Matteson homologation) followed by intramolecular cyclization to form the THF ring. rsc.org | High stereocontrol; builds complexity systematically. rsc.org | Multi-step process; requires chiral boronic esters. rsc.org |

| Direct C-H Borylation | Catalytic installation of a boryl group directly onto the C-H bond at the 3-position of THF. | High atom economy; potentially fewer steps. | Achieving high regioselectivity and yield; catalyst development. |

| From Precursors | Borylation of a functionalized THF derivative, such as 3-halotetrahydrofuran or 3-hydroxytetrahydrofuran. | Utilizes readily available starting materials. | May require multiple protection/deprotection steps. |

Expanding the Scope of Catalytic Applications

The boronic acid moiety is a well-established Lewis acid catalyst for a wide range of organic transformations. researchgate.netrsc.org Future research aims to exploit the unique structure of this compound to develop novel catalytic systems with enhanced activity and selectivity.

The oxygen atom within the THF ring could play a cooperative role in catalysis. It may act as a hydrogen bond acceptor or coordinate to substrates or reagents, positioning them for reaction at the boronic acid catalytic site. This potential for bifunctional catalysis could enable transformations not possible with simple aryl or alkyl boronic acids. For instance, in reactions involving diols or carbohydrates, the THF moiety could pre-organize the substrate through hydrogen bonding, leading to enhanced regioselectivity in functionalization reactions. researchgate.netnih.gov

Moreover, boronic acids have been shown to catalyze dehydrative reactions, such as the formation of amides and esters, and intramolecular cyclizations to form ethers. researchgate.netresearchgate.netrsc.org this compound could be an effective catalyst for creating other substituted tetrahydrofurans or related oxygen-containing heterocycles. researchgate.net The catalyst's inherent THF structure might create a favorable environment within the active site for the formation of similar cyclic products.

The hydrogen-bonding capacity of boronic acids has also been exploited to direct reactions in the solid state, acting as supramolecular catalysts. nih.gov The specific stereochemistry and functionality of this compound could be leveraged to design unique crystalline assemblies for templating photochemical reactions or other solid-state transformations. nih.gov

Advanced Functional Material Development

The intersection of boronic acid chemistry and polymer science presents a fertile ground for creating advanced functional materials. This compound is an ideal candidate for a monomer or a functionalizing agent in the development of novel "smart" polymers.

One emerging area is the creation of stimuli-responsive polymers . Boronic acids are known to form reversible covalent bonds with diols, a class of compounds that includes sugars like glucose. nih.govnih.gov By incorporating this compound into polymer chains, materials can be designed that change their properties—such as swelling, solubility, or conformation—in response to glucose concentration. nih.gov This has significant implications for developing glucose sensors or self-regulating drug delivery systems for diabetes management. nih.gov These polymers could also be responsive to pH changes. nih.govacs.org

Furthermore, tetrahydrofuran itself is a monomer for the ring-opening polymerization (ROP) to produce poly(tetramethylene ether) glycol (PTMEG), a key component of elastomeric fibers like Spandex. silvarigroup.comyoutube.com Boron-based catalysts have been shown to be effective for the cationic ROP of THF. osti.gov Using this compound (or a protected version) as a co-monomer in this process could lead to novel PTMEG-based materials with built-in functional handles. These boronic acid side-chains could serve as cross-linking points or sites for further modification, creating advanced elastomers, hydrogels, or coatings. rsc.orgresearchgate.net

Table 2: Potential Applications in Functional Materials

| Material Type | Role of this compound | Potential Functionality |

|---|---|---|

| Responsive Hydrogels | Monomer or cross-linker in a polymer network. nih.govrsc.org | Glucose-sensing, pH-responsive, self-healing. |

| Functionalized Elastomers | Co-monomer in the ring-opening polymerization of THF. silvarigroup.comosti.gov | Creates PTMEG with sites for cross-linking or bioconjugation. |

| Bioconjugates | Reactive handle to link synthetic polymers to biological molecules like proteins or viruses. rsc.org | Combines biological activity with the responsive properties of the polymer. rsc.org |

| Dynamic Covalent Networks | Building block for vitrimers, a class of polymers that are strong like thermosets but reprocessable like thermoplastics. rsc.org | Recyclable materials, self-healing coatings. |

Targeted Therapeutic Design and Discovery

The incorporation of boronic acids into drug candidates has become an increasingly successful strategy in medicinal chemistry. nih.govnih.govnih.gov The approval of drugs like the proteasome inhibitor bortezomib (B1684674) and the β-lactamase inhibitor vaborbactam (B611620) highlights the therapeutic potential of this functional group. nih.govmdpi.com Concurrently, the tetrahydrofuran ring is a privileged scaffold found in numerous FDA-approved medicines. youtube.com The combination of these two moieties in this compound makes it a highly attractive starting point for fragment-based drug discovery. whiterose.ac.uk

The primary mechanism by which many boronic acid drugs function is through the formation of a stable, reversible covalent bond with a nucleophilic residue—typically a serine or threonine—in the active site of a target enzyme. nih.gov This unique binding mode can lead to potent and highly selective inhibition. researchgate.net Research is emerging to design inhibitors based on the this compound scaffold targeting key enzyme classes, such as:

Serine Proteases: Enzymes involved in blood coagulation, digestion, and inflammation.

β-Lactamases: Bacterial enzymes that confer resistance to penicillin-like antibiotics. Vaborbactam, a cyclic boronic acid, is a successful example in this class. nih.govmdpi.com

Proteasomes: Cellular machinery responsible for protein degradation, a key target in cancer therapy. nih.gov

Future work will likely involve synthesizing libraries of derivatives based on the this compound core and screening them against a wide range of biological targets to identify new lead compounds for treating cancer, infectious diseases, and inflammatory disorders. rsc.org

Q & A

Q. What are the recommended synthetic pathways for producing tetrahydrofuran-3-boronic acid, and what challenges arise in ensuring purity?

Synthesis typically involves coupling reactions using boronic acid precursors in tetrahydrofuran (THF) as a solvent. For example, potassium organotrifluoroborates can react with montmorillonite K10 clay and molecular sieves under anhydrous conditions to form boronic esters, which are subsequently hydrolyzed . Key challenges include minimizing side reactions (e.g., protodeboronation) and removing residual solvents. Purification often requires column chromatography with polar stationary phases or recrystallization in non-aqueous solvents. Analytical confirmation via NMR (90–100 ppm for boronic acids) and HPLC (using ion-pairing agents) is critical to verify purity .

Q. How should researchers handle and store this compound to prevent degradation?

The compound is moisture-sensitive and prone to oxidation. Storage recommendations include:

- Environment : Argon or nitrogen atmosphere in airtight containers.

- Temperature : –20°C for long-term stability.

- Solvent Compatibility : Use anhydrous THF or dimethyl sulfoxide (DMSO) to prevent hydrolysis.

Refer to safety data sheets (SDS) for hazard mitigation, including wearing nitrile gloves and eye protection due to its skin/eye irritation risks .

Q. What analytical techniques are most reliable for characterizing this compound in complex mixtures?

- Nuclear Magnetic Resonance (NMR) : and NMR for structural elucidation; NMR for boron environment analysis.

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds .

Cross-validate results with X-ray diffraction if crystalline derivatives are available.

Advanced Research Questions

Q. How can researchers address contradictions in reported catalytic activity of this compound in cross-coupling reactions?

Discrepancies often stem from:

- Reaction Conditions : Varied ligand systems (e.g., palladium catalysts vs. copper-mediated couplings) .

- Substrate Steric Effects : Bulky substituents may hinder transmetalation.

- Solvent Polarity : THF’s moderate polarity may favor certain intermediates over others.

Methodological Approach :

Perform kinetic studies under controlled conditions (e.g., glovebox for oxygen-sensitive reactions).

Use in situ IR or Raman spectroscopy to monitor intermediate formation.

Compare results with computational models (DFT calculations) to identify energetically favorable pathways .

Q. What strategies optimize the use of this compound in Suzuki-Miyaura couplings with electron-deficient aryl halides?

- Catalyst Selection : Pd(PPh) with electron-rich ligands enhances oxidative addition.

- Base Optimization : CsCO or KPO improves solubility of boronate intermediates.

- Additives : 4Å molecular sieves absorb moisture, reducing hydrolysis side reactions .

Validate outcomes via GC-MS or MALDI-TOF for low-concentration products.

Q. How do thermodynamic properties (e.g., solubility, stability constants) of this compound influence its reactivity in aqueous media?

- Solubility : Limited in water due to hydrophobic tetrahydrofuran moiety; use co-solvents (e.g., THF:HO 4:1) to enhance miscibility.

- pH Sensitivity : Stability decreases above pH 7 due to boronate anion formation, which may dimerize or precipitate.

Experimental Design : - Conduct potentiometric titrations to determine pKa values.

- Measure solubility parameters using shake-flask methods with UV-Vis quantification .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reaction systems?

Q. How can researchers resolve discrepancies in toxicity data for boron-containing compounds like this compound?

- Data Sources : Prioritize peer-reviewed toxicology databases (e.g., Hazardous Substances Data Bank) over vendor-provided SDS.

- In Vitro Testing : Use hepatocyte cell lines (e.g., HepG2) to assess acute toxicity.

- Regulatory Alignment : Compare findings with ATSDR/NTP/EPA guidelines for boron exposure thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.